molecular formula C15H18O3 B14607910 3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one CAS No. 58987-24-9

3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one

Cat. No.: B14607910
CAS No.: 58987-24-9
M. Wt: 246.30 g/mol
InChI Key: ASUHJALNPTXCDJ-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a 4-methoxyphenyl group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one typically involves the reaction of 4-methoxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone
  • Cyclohexenone derivatives

Uniqueness

3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

58987-24-9

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexan-1-one

InChI

InChI=1S/C15H18O3/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h5-8,11H,2-4,9-10H2,1H3

InChI Key

ASUHJALNPTXCDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCCC(=O)C2

Origin of Product

United States

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